5-amino-2-methylpyrimidin-4(1H)-one
Description
5-Amino-2-methylpyrimidin-4(1H)-one (CAS: 53135-22-1) is a pyrimidine derivative with the molecular formula C₅H₇N₃O and a molecular weight of 125.13 g/mol. Its structure features a pyrimidinone core substituted with an amino group at position 5 and a methyl group at position 2 (Figure 1) . Key physical properties include a density of 1.44 g/cm³, a boiling point of 228.08°C, and a vapor pressure of 0.075 mmHg at 25°C .
Properties
IUPAC Name |
5-amino-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-7-2-4(6)5(9)8-3/h2H,6H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFSFPXTFOBDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604536 | |
| Record name | 5-Amino-2-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53135-22-1 | |
| Record name | 5-Amino-2-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-methylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-3-oxobutanoic acid with guanidine to form the desired pyrimidine ring. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The choice of solvents, catalysts, and reaction conditions can vary based on the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group at position 5 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
Medicinal Chemistry
a. Synthesis of Key Intermediates:
5-Amino-2-methylpyrimidin-4(1H)-one serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the production of 4-amino-5-aminomethyl-2-methylpyrimidine, which is a key precursor for Vitamin B1 (thiamine) synthesis. This compound has been shown to be integral in developing scalable synthesis methods for vitamin formulations .
b. Antibacterial and Antifungal Agents:
Compounds derived from this compound exhibit antibacterial properties. Research indicates that derivatives can serve as structural elements in antibiotics, such as trimethoprim, which is effective against urinary tract infections . The mechanism involves inhibition of dihydrofolate reductase, an essential enzyme for bacterial growth.
c. Alzheimer’s Disease Research:
Recent studies have explored the potential of this compound derivatives as β-secretase (BACE1) inhibitors for Alzheimer's disease treatment. These compounds have demonstrated promising results in vitro, indicating their role in modulating pathways associated with neurodegeneration .
Agricultural Applications
a. Herbicides Development:
The compound is also being investigated for its potential use in developing herbicides. Its structural characteristics allow it to interact with specific biological pathways in plants, potentially leading to effective weed management solutions .
Analytical Applications
a. Pharmaceutical Testing:
this compound is employed in pharmaceutical release testing and method development for qualitative analysis. Its stability and reactivity make it suitable for various analytical applications within the pharmaceutical industry .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-amino-2-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituted Dihydropyrimidinones
Example Compounds :
Key Differences :
- Saturation: These compounds are 3,4-dihydropyrimidinones, featuring a partially saturated pyrimidine ring, which introduces conformational flexibility (e.g., boat conformation in ) compared to the fully aromatic pyrimidinone core of the target compound .
- Substituents : The acetyl and aryl groups (e.g., phenyl, methoxyphenyl) in these derivatives enhance steric bulk and electron-withdrawing effects, influencing reactivity and solubility. For instance, the acetyl group in contributes to intramolecular hydrogen bonding (N–H⋯O), stabilizing the crystal structure .
- Synthesis: These derivatives are typically synthesized via the Biginelli reaction, a multicomponent condensation involving urea, aldehydes, and β-ketoesters , whereas the target compound may require alternative routes due to its amino substituent.
Amino-Substituted Pyrimidinones
Example Compounds :
- 2-Amino-6-methylpyrimidin-4(1H)-one perchlorate salt ()
- 5-(2-Aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one (CAS: 1142201-84-0, )
Key Differences :
- Ionization State : The perchlorate salt in exists as a protonated cation paired with ClO₄⁻, enhancing solubility in polar solvents compared to the neutral target compound .
- Crystal Packing : The target compound’s neutral form may exhibit weaker intermolecular interactions (e.g., N–H⋯O) compared to the ionic hydrogen bonds (N–H⋯OClO₄) and π-π stacking (3.776 Å face-to-face distance) observed in the perchlorate salt .
Methylthio and Halogen-Substituted Pyrimidinones
Example Compounds :
Key Differences :
- Electron Effects: The methylthio group (-SMe) is electron-donating, increasing nucleophilicity at adjacent positions, whereas the amino group (-NH₂) in the target compound is more polar and capable of stronger hydrogen bonding .
- Reactivity : Bromine substitution () introduces a site for cross-coupling reactions (e.g., Suzuki-Miyaura), which the target compound lacks .
Hydrazino and Azido Derivatives
Example Compounds :
Key Differences :
- Functional Group Reactivity: The hydrazino group (-NHNH₂) in Compound 1 enables condensation reactions, while the azido group (-N₃) in Compound 2*A is useful for click chemistry, contrasting with the target compound’s primary amine .
Biological Activity
5-Amino-2-methylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₅H₈N₄O
- Molecular Weight : 140.14 g/mol
The presence of an amino group at the 5-position and a methyl group at the 2-position of the pyrimidine ring contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and nucleic acids. The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to protein arginine methyltransferase 5 (PRMT5), which is implicated in tumorigenesis.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit PRMT5, affecting methylation processes critical for gene expression and cellular function.
- Nucleic Acid Interaction : It has shown potential in modulating nucleic acid interactions, which could impact DNA/RNA synthesis and stability.
Antitumor Activity
Research indicates that this compound exhibits antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have reported moderate antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis .
Case Study 1: Antitumor Efficacy
In a study focused on leukemia cell lines, this compound was found to exhibit selective cytotoxicity. At concentrations of 50 µM, it demonstrated significant anti-leukemic effects while maintaining low toxicity towards normal fibroblast cells .
Case Study 2: Enzyme Inhibition
A recent investigation into PRMT5 inhibitors highlighted the structural similarities between this compound and other known inhibitors. The compound was shown to compete effectively with substrates for binding to PRMT5, indicating its potential as a therapeutic agent in epigenetic modulation .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
